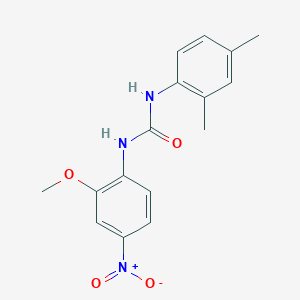![molecular formula C17H10ClF4NO3 B4624492 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole
Vue d'ensemble
Description
The compound "4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole" belongs to a class of compounds known for their diverse chemical reactions and significant applications in materials science and medicinal chemistry. These compounds are synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to specific substrates in the presence of catalysts.
Synthesis Analysis
The synthesis of related isoxazole compounds often involves the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) through this method, utilizing chloramine-T as a catalyst, highlights the versatility of the cycloaddition approach in producing isoxazole derivatives (G. Lavanya et al., 2014). Another example includes the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles from dichloroglyoxime and alkynes, demonstrating a preference for certain regioisomers over others and leading to luminescent organometallic complexes (Phillip L van der Peet et al., 2013).
Molecular Structure Analysis
The structural analysis of isoxazole derivatives is crucial for understanding their chemical behavior. X-ray crystallography studies, such as those on bis[(3-pentafluorophenoxy)phenyl] 4,4′-oxydibenzoate, provide insight into the conformational flexibility and arrangement of these compounds, which is essential for designing materials with desired properties (S. Lindeman et al., 1985).
Chemical Reactions and Properties
Isoxazole compounds undergo a variety of chemical reactions, leading to diverse functional groups and structures. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst to form 3,5-bis(het)arylisoxazoles indicates the potential for creating complex molecules with significant biological activity (Mary Antony P et al., 2020).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and thermal stability, are critical for their application in material science and pharmaceuticals. Studies on novel polyimides derived from specific diamine monomers highlight the importance of these properties in determining the usability of isoxazole compounds in high-performance applications (D. Yin et al., 2005).
Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that substituted oxadiazoles, which share structural similarities with isoxazoles, exhibit significant effects on the corrosion of metals in acidic mediums. For instance, certain oxadiazoles have been found to inhibit the corrosion of mild steel in hydrochloric acid, suggesting that similar compounds, such as 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole, could be explored for corrosion inhibition purposes. These compounds act by chemisorption on the metal surface, forming protective layers that prevent corrosive substances from reacting with the metal (Lagrenée et al., 2001).
Antimicrobial Activity
Isoxazoles and oxadiazoles have been synthesized and evaluated for their antimicrobial properties. A class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles) demonstrated pronounced antimicrobial activity, highlighting the potential of isoxazole derivatives in developing new antimicrobial agents. This suggests that compounds like 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole could be valuable in the search for new antimicrobial substances (Lavanya et al., 2014).
Material Science Applications
Isoxazoles have been underexplored as intermediates for applications in material science. Research into bis(phenylisoxazolyl) benzene derivatives has revealed their potential in electronic organic materials, due to desirable optical absorption properties and high molar extinction coefficients. These findings suggest that 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole could be a candidate for investigation in the development of photovoltaic devices or other materials science applications (de Brito et al., 2018).
Propriétés
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF4NO3/c18-13-14(9-1-5-11(6-2-9)24-16(19)20)23-26-15(13)10-3-7-12(8-4-10)25-17(21)22/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMCMZBTXCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NO2)C3=CC=C(C=C3)OC(F)F)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)
![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)


![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)



